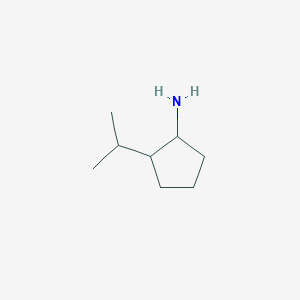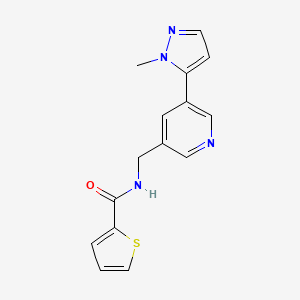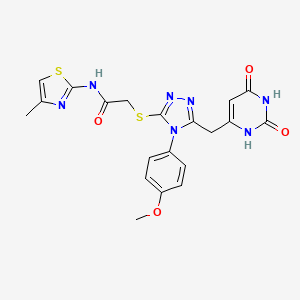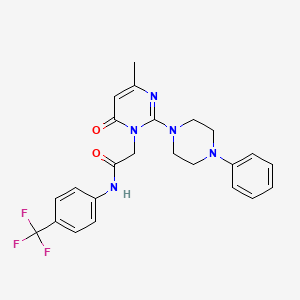
(4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . It also contains a furan ring, which is a heterocyclic compound that contributes to the aroma of many substances. The methoxy group attached to the pyridine ring could potentially increase the compound’s lipophilicity, which may enhance its ability to cross biological membranes.
Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The piperidine ring can undergo reactions such as N-alkylation and N-acylation. The furan ring is an aromatic system and can undergo electrophilic aromatic substitution reactions. The sulfonyl group can participate in substitution reactions, and the methoxy group on the pyridine ring can influence the reactivity of the ring system .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of (4-((Furan-2-ylmethyl)sulfonyl)piperidin-1-yl)(2-methoxypyridin-3-yl)methanone, focusing on six unique applications:
Antibacterial Agents
This compound, due to its furan and piperidine moieties, shows potential as an antibacterial agent. Furan derivatives are known for their antibacterial properties, effective against both gram-positive and gram-negative bacteria . The inclusion of the piperidine ring enhances its ability to disrupt bacterial cell walls, making it a promising candidate for developing new antibiotics.
Anticancer Research
The structural components of this compound, particularly the furan and pyridine rings, are significant in anticancer research. These moieties can interact with DNA and proteins within cancer cells, potentially leading to the development of new chemotherapeutic agents . The compound’s ability to induce apoptosis and inhibit cell proliferation is of particular interest in targeting various cancer types.
Anti-inflammatory Applications
Furan derivatives have been studied for their anti-inflammatory properties. This compound’s unique structure allows it to inhibit inflammatory pathways, reducing the production of pro-inflammatory cytokines . This makes it a potential candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Neuroprotective Agents
The piperidine ring in this compound is a common feature in many neuroprotective agents. It can cross the blood-brain barrier and interact with neural receptors, providing protection against neurodegenerative diseases like Alzheimer’s and Parkinson’s . Research focuses on its ability to prevent neuronal death and reduce oxidative stress in the brain.
Antiviral Research
Given the ongoing need for effective antiviral agents, this compound’s structure is being explored for its potential to inhibit viral replication. The furan and pyridine rings can interfere with viral enzymes and proteins, making it a candidate for developing treatments against viruses such as HIV, influenza, and coronaviruses .
Analgesic Development
The compound’s piperidine moiety is known for its analgesic properties. Research is being conducted to develop new pain relief medications that are more effective and have fewer side effects than current options . Its ability to modulate pain pathways in the central nervous system is of particular interest.
未来方向
属性
IUPAC Name |
[4-(furan-2-ylmethylsulfonyl)piperidin-1-yl]-(2-methoxypyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S/c1-23-16-15(5-2-8-18-16)17(20)19-9-6-14(7-10-19)25(21,22)12-13-4-3-11-24-13/h2-5,8,11,14H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFSOFKDPGSIUPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-4-oxo-N-phenyl-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2484446.png)
![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)
![Methyl 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-1-benzothiophene-2-carboxylate](/img/structure/B2484448.png)
![6-[4-[(4-Cyanopyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile](/img/structure/B2484450.png)



![1-benzyl-5-(4-fluorophenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2484458.png)

![N-methyl-2-(2-morpholino-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenylacetamide](/img/structure/B2484460.png)

![5-[[[4-(4-Bromophenyl)-5-methyl-1,3-thiazol-2-yl]amino]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2484463.png)
![3-(3-Bromophenyl)-5-(3-methylpiperidin-1-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2484464.png)
